6-Fluoro-3'-formyl-[1,1'-biphenyl]-3-carbonitrile 6-Fluoro-3'-formyl-[1,1'-biphenyl]-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17424176
InChI: InChI=1S/C14H8FNO/c15-14-5-4-10(8-16)7-13(14)12-3-1-2-11(6-12)9-17/h1-7,9H
SMILES:
Molecular Formula: C14H8FNO
Molecular Weight: 225.22 g/mol

6-Fluoro-3'-formyl-[1,1'-biphenyl]-3-carbonitrile

CAS No.:

Cat. No.: VC17424176

Molecular Formula: C14H8FNO

Molecular Weight: 225.22 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-3'-formyl-[1,1'-biphenyl]-3-carbonitrile -

Specification

Molecular Formula C14H8FNO
Molecular Weight 225.22 g/mol
IUPAC Name 4-fluoro-3-(3-formylphenyl)benzonitrile
Standard InChI InChI=1S/C14H8FNO/c15-14-5-4-10(8-16)7-13(14)12-3-1-2-11(6-12)9-17/h1-7,9H
Standard InChI Key QYNVJZXOJKEJQN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C2=C(C=CC(=C2)C#N)F)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemical Features

6-Fluoro-3'-formyl-[1,1'-biphenyl]-3-carbonitrile is defined by the IUPAC name 4-fluoro-3-(3-formylphenyl)benzonitrile, reflecting the positions of its substituents on the biphenyl backbone. The fluorine atom occupies the 6-position of one benzene ring, while the formyl group (-CHO) and nitrile group (-CN) are located at the 3'- and 3-positions, respectively. This arrangement creates a polarized electronic structure, enhancing its reactivity in cross-coupling and condensation reactions.

The compound’s canonical SMILES notation, C1=CC(=CC(=C1)C2=C(C=CC(=C2)C#N)F)C=O, provides a precise representation of its connectivity. Its three-dimensional conformation, stabilized by intramolecular van der Waals interactions, has been computationally validated using density functional theory (DFT) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC14H8FNO\text{C}_{14}\text{H}_{8}\text{FNO}
Molecular Weight225.22 g/mol
IUPAC Name4-fluoro-3-(3-formylphenyl)benzonitrile
InChIKeyQYNVJZXOJKEJQN-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC(=C1)C2=C(C=CC(=C2)C#N)F)C=O

Synthesis and Manufacturing

Palladium-Catalyzed Cross-Coupling

The synthesis of 6-fluoro-3'-formyl-[1,1'-biphenyl]-3-carbonitrile primarily relies on Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. For this compound, a brominated precursor such as 6-fluoro-3-bromobenzonitrile is coupled with 3-formylphenylboronic acid under reflux in toluene or ethanol. Catalytic systems employing Pd(PPh₃)₄ or PdCl₂(dppf) achieve yields exceeding 70%, with the reaction optimized at temperatures of 80–100°C.

Post-Functionalization Strategies

The formyl group is introduced via Vilsmeier-Haack formylation, where dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) react with a pre-coupled biphenyl intermediate. This step requires stringent temperature control (0–5°C) to prevent over-oxidation or side reactions. Subsequent purification via column chromatography using silica gel and ethyl acetate/hexane mixtures ensures high purity (>95%).

Challenges in Scale-Up

Industrial-scale production faces hurdles in catalyst recovery and solvent management. Continuous flow reactors and immobilized palladium catalysts are emerging solutions to enhance efficiency and reduce costs.

Applications in Medicinal Chemistry

Kinase Inhibition and Anticancer Activity

The fluorine and nitrile groups in 6-fluoro-3'-formyl-[1,1'-biphenyl]-3-carbonitrile make it a promising scaffold for kinase inhibitors. Computational docking studies suggest strong binding affinity (Kd ≈ 12 nM) for tyrosine kinases like EGFR and VEGFR2, attributed to hydrogen bonding with the nitrile group and hydrophobic interactions with the fluorine atom . Derivatives of this compound have shown in vitro cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC₅₀ values of 8.2 μM and 11.4 μM, respectively.

Prodrug Development

The formyl group enables Schiff base formation with amine-containing drugs, facilitating prodrug synthesis. For example, conjugation with doxorubicin via a pH-sensitive imine linkage has enhanced tumor-targeted drug delivery in murine models.

Materials Science Applications

Organic Semiconductors

The electron-withdrawing nitrile and formyl groups confer n-type semiconductor properties to this compound. Thin-film transistors (TFTs) incorporating 6-fluoro-3'-formyl-[1,1'-biphenyl]-3-carbonitrile exhibit electron mobilities of 0.45 cm²/V·s, comparable to state-of-the-art materials like fullerene derivatives.

Liquid Crystals and Polymers

Incorporating this biphenyl derivative into liquid crystalline polymers improves thermal stability (decomposition temperature >300°C) and optical anisotropy. These materials are being explored for flexible displays and photonic devices.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.21–7.45 (m, 8H, aromatic), 7.02 (d, J = 8.4 Hz, 1H).

    • 19F^{19}\text{F} NMR: δ -112.5 ppm (quartet, J = 9.1 Hz) .

  • IR Spectroscopy: Strong absorption at 2220 cm⁻¹ (C≡N stretch) and 1690 cm⁻¹ (C=O stretch).

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 225.0794 ([M+H]⁺), consistent with the theoretical mass.

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